1,4-Butanesultam

Overview

Description

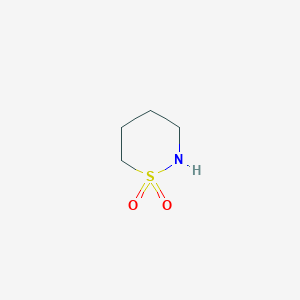

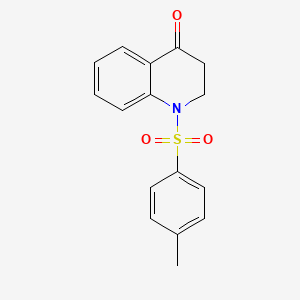

1,4-Butanesultam, also known as N-butylsulfamide or NBS, is an organic compound with a molecular formula of C4H10NO2S. It is a colorless solid with a melting point of 116-118 °C and a boiling point of 223-225 °C. This compound is a versatile and widely used reagent in organic synthesis due to its ability to form stable sulfonamides. It is used in a variety of reactions, such as in the synthesis of nitroarenes, the synthesis of polymers, and the synthesis of various organic compounds.

Scientific Research Applications

Catalytic Applications

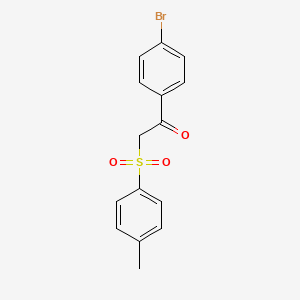

N-Arylated Sultams Synthesis : 1,4-Butanesultam has been utilized in palladium-catalyzed cross-coupling with aryl halides, yielding N-arylated sultams. This process shows superior product yields and reaction rates compared to copper-catalyzed reactions, expanding its scope in organic synthesis (Steinhuebel et al., 2004).

Brönsted Acid Catalysis : 4-(Succinimido)-1-butane sulfonic acid, a derivative of this compound, acts as an efficient Brönsted acid catalyst in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. Its simplicity and high yield make it a notable catalyst in organic chemistry (Khaligh, 2015).

Environmental Applications

Advanced Oxidation Processes (AOP) : Research shows the involvement of hydroxyl and sulfate free radicals in the reaction of 1,4-dioxane with peroxone activated persulfate oxidant. This knowledge is crucial for developing AOPs to treat recalcitrant contaminants in groundwater (Cashman et al., 2019).

Water Treatment : The degradation of 1,4-dioxane in water through heat- and Fe2+-activated persulfate oxidation is another application. This research explored the efficiency and rate of 1,4-dioxane degradation, providing insights into effective methods for treating contaminated water (Zhao et al., 2014).

Safety and Hazards

1,4-Butanesultam can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

Mechanism of Action

Target of Action

1,4-Butanesultam is a saturated heterocycle containing a bond between a nitrogen and a sulfone Compounds containing the this compound substructure are of pharmacological relevance .

Mode of Action

A report describes the N-arylation and subsequent structure elaboration of this compound , suggesting that it may undergo chemical reactions to interact with its targets.

Pharmacokinetics

It has a molecular weight of 135.18 , and its storage temperature should be at room temperature in a dry, sealed environment . These properties may influence its bioavailability.

Action Environment

It is known that the compound should be stored in a dry, sealed environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

1,4-Butanesultam plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dehydrogenases and sulfo-alkylating agents. This modification can significantly increase the water solubility of the derivatives, enhancing their pharmacological properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a sulfo-alkylating agent, introducing the sulfobutyl group into nucleophilic functional groups of biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by increasing the solubility and activity of target proteins. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the oxidation of 4-hydroxybutyrate. The compound interacts with enzymes such as dehydrogenases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

properties

IUPAC Name |

thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMYXZLJGHHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307518 | |

| Record name | 1,4-Butanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37441-50-2 | |

| Record name | 37441-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanesultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)